N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes an imidazo[1,2-a]benzimidazole core, a phenyl group, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]benzimidazole derivatives and acetamide-containing molecules. Examples include:
- N-[4-(acetylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide .
- 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .
Uniqueness
N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of an imidazo[1,2-a]benzimidazole core with a phenyl and acetamide group sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H25N5O3 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-oxo-3-(2-phenylethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C27H25N5O3/c1-18(33)28-20-11-13-21(14-12-20)29-25(34)17-24-26(35)31(16-15-19-7-3-2-4-8-19)27-30-22-9-5-6-10-23(22)32(24)27/h2-14,24H,15-17H2,1H3,(H,28,33)(H,29,34) |
InChI Key |
WVNQBJPSSPOJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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